molecular formula C11H13N3 B2597042 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine CAS No. 1368978-54-4

2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine

Cat. No.: B2597042
CAS No.: 1368978-54-4
M. Wt: 187.246
InChI Key: NVGDTKNLXDPTID-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine is an organic compound that features both pyridine and pyrrole rings These heterocyclic structures are known for their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine typically involves the formation of the pyrrole and pyridine rings followed by their coupling. One common method is the Hantzsch pyrrole synthesis, which involves the reaction of a β-keto ester with an amine and an aldehyde. The pyridine ring can be synthesized via the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly used.

Major Products

    Oxidation: N-oxides of the pyridine and pyrrole rings.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Possible applications in drug design and development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating them. The pyridine and pyrrole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine: Similar structure but with the pyridine ring in a different position.

    2-(pyridin-4-yl)-2-(1H-imidazol-2-yl)ethan-1-amine: Contains an imidazole ring instead of a pyrrole ring.

    2-(pyridin-4-yl)-2-(1H-pyrrol-3-yl)ethan-1-amine: Pyrrole ring is in a different position.

Uniqueness

The unique combination of pyridine and pyrrole rings in 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine provides distinct electronic and steric properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activity.

Properties

IUPAC Name

2-pyridin-4-yl-2-(1H-pyrrol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-10(11-2-1-5-14-11)9-3-6-13-7-4-9/h1-7,10,14H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGDTKNLXDPTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(CN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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